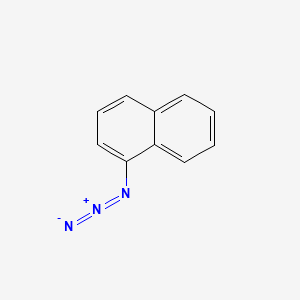

1-Azidonaphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYISGPFBRUIUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988913 | |

| Record name | 1-Azidonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-40-0 | |

| Record name | 1-Azidonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azidonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Azidonaphthalene

Optimized Batch Synthesis Protocols

Batch synthesis remains a cornerstone of chemical production, particularly for fine chemicals. unimi.itroutledge.com Recent advancements have focused on optimizing existing methods to improve yields, reduce reaction times, and enhance safety.

Diazo Transfer Reactions to Naphthylamines

Diazo transfer reactions represent a primary route for the synthesis of aryl azides from their corresponding amines. This method involves the transfer of a diazo group from a reagent to the primary amine.

A notable advancement in this area involves the use of azidotris(diethylamino)phosphonium bromide as a diazo transfer reagent. In a reported procedure, 1-aminonaphthalene is treated with n-butyllithium followed by the phosphonium (B103445) bromide reagent in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C. This method efficiently produces 1-azidonaphthalene in high yield. researchgate.net A specific example demonstrated that treating 1-aminonaphthalene with 1.02 equivalents of n-butyllithium and 1.20 equivalents of the diazo transfer reagent resulted in an 88% yield of this compound after a reaction time of 0.5 to 1.0 hour. researchgate.net

Other diazo transfer reagents, such as trifluoromethanesulfonyl azide (B81097) (TfN₃) and imidazole-1-sulfonyl azide hydrochloride, have also been utilized for the synthesis of organic azides from primary amines. highfine.com While effective, the explosive nature of reagents like TfN₃ necessitates careful handling. highfine.com Newer, more stable crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) have been developed to mitigate these safety concerns. tcichemicals.com

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1-Aminonaphthalene | n-Butyllithium, Azidotris(diethylamino)phosphonium bromide | THF | -78°C | 0.5-1.0 h | 88% |

Azidation through Nucleophilic Substitution

Nucleophilic aromatic substitution provides an alternative pathway to this compound. This method typically involves the displacement of a suitable leaving group, such as a halide, from the naphthalene (B1677914) ring by an azide anion.

For instance, 1-bromonaphthalene (B1665260) can undergo nucleophilic substitution with sodium azide to generate this compound. vulcanchem.com Similarly, 1-iodonaphthalene (B165133) is a viable starting material, as the iodine atom serves as an effective leaving group for nucleophilic attack. solubilityofthings.com The reactivity of the halo-naphthalene is a key factor in this process.

| Starting Material | Reagent | Reaction Type |

|---|---|---|

| 1-Bromonaphthalene | Sodium Azide | Nucleophilic Substitution |

| 1-Iodonaphthalene | Azide Source | Nucleophilic Substitution |

Continuous Flow Chemistry Approaches for Azidonaphthalene Production

Continuous flow chemistry has emerged as a revolutionary technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. unimi.itmt.comnih.gov The ability to handle hazardous reagents and intermediates in small, controlled volumes makes it particularly suitable for azide synthesis. rsc.org

Microreactor-Based Synthesis and Scale-Up Considerations

Microreactors, with their high surface-to-volume ratio, provide exceptional control over reaction parameters such as temperature, pressure, and mixing. mdpi.comwiley-vch.deresearchgate.net This precise control is crucial for managing highly exothermic or potentially explosive reactions, which are common in azide synthesis. wiley-vch.de The use of microreactors can lead to accelerated reaction rates, improved yields, and enhanced safety. taylors.edu.my

Scaling up production in flow chemistry is often achieved through "numbering-up" or "scaling-out," which involves running multiple microreactors in parallel. mdpi.comresearchgate.net This approach avoids the complex re-optimization often required when scaling up batch reactors. mdpi.com An alternative, "sizing-up," involves increasing the dimensions of the microchannel, though this requires careful consideration to maintain the benefits of microscale operation. mdpi.com The goal is to transition from laboratory-scale synthesis (milliliters per minute) to production-scale (hundreds of milliliters per minute) without extensive redevelopment. researchgate.net

In-Line Monitoring and Process Control in Flow Systems

A key advantage of continuous flow systems is the ability to integrate real-time process analytical technology (PAT) for in-line monitoring and control. mt.comthieme-connect.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be coupled directly to the flow reactor. mt.comthieme-connect.comresearchgate.net

In-line FTIR, for example, allows for the continuous monitoring of key reaction species, providing real-time data on reaction kinetics, mechanism, and endpoint. mt.com This has been successfully applied to monitor the formation and consumption of azide species in flow. researchgate.net Similarly, online high-performance liquid chromatography (HPLC) can be used to track the progress of reactions, as demonstrated in the synthesis of a triazole where the formation of benzyl (B1604629) azide was monitored in real-time. lcms.cz This level of process control ensures consistent product quality and allows for the rapid optimization of reaction conditions. researchgate.nettaylors.edu.my

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents/intermediates due to large volumes. | Improved safety due to small reactor volumes and better heat dissipation. researchgate.net |

| Heat & Mass Transfer | Often limited, leading to potential for hotspots and side reactions. unimi.it | Excellent heat and mass transfer due to high surface-to-volume ratio. mdpi.com |

| Scalability | Complex, often requires re-optimization. unimi.it | Simpler through "numbering-up" or "sizing-up". mdpi.com |

| Process Control | Offline analysis, less precise control. | Real-time in-line monitoring and precise control over parameters. mt.com |

| Reaction Time | Can be lengthy. researchgate.net | Often significantly reduced. uni-mainz.de |

Reactivity and Mechanistic Elucidation of 1 Azidonaphthalene Transformations

Nitrene Generation and Characterization

1-Naphthylnitrene is a key intermediate formed from the decomposition of 1-azidonaphthalene. sciencemadness.org This process involves the extrusion of a molecule of dinitrogen. The resulting nitrene is a neutral, monovalent nitrogen species that is highly reactive and short-lived. sciencemadness.orgresearchgate.net The generation of nitrenes can be accomplished through both photochemical and thermal methods. numberanalytics.com

Photochemical Pathways to Naphthylnitrenes

Photolysis, the decomposition of a chemical compound by light, is a common method to generate naphthylnitrenes from this compound. sciencemadness.orgwikipedia.orgnih.gov Irradiation of this compound with ultraviolet (UV) light provides the necessary energy to break the N-N bond, leading to the formation of 1-naphthylnitrene and nitrogen gas. sciencemadness.orgnih.gov

Upon photolysis, 1-naphthylnitrene is initially formed in an excited singlet state. researchgate.netresearchgate.net The singlet state is characterized by having all electron spins paired. libretexts.org However, the ground state of most arylnitrenes, including 1-naphthylnitrene, is a triplet state, where two electron spins are unpaired and parallel. libretexts.orgruhr-uni-bochum.de

The initially formed singlet nitrene is highly energetic and can undergo several processes. One possibility is intersystem crossing (ISC), a radiationless transition between two electronic states with different spin multiplicity. sci-hub.se In this case, the singlet nitrene can convert to the more stable triplet state. researchgate.netresearchgate.net The rate of intersystem crossing is a critical factor in determining the subsequent reaction pathways. Laser flash photolysis studies of 1-naphthyl azide (B81097) in a glassy matrix at 77 K have shown that the singlet 1-naphthylnitrene relaxes to the triplet state with a rate constant of (1.1 ± 0.1) × 10⁷ s⁻¹. researchgate.net

The energy difference between the singlet and triplet states, as well as the efficiency of intersystem crossing, can be influenced by the molecular structure and the surrounding environment. sci-hub.se For some arylnitrenes, the singlet and triplet states can be nearly degenerate, and their populations can be shifted by selective irradiation. ruhr-uni-bochum.de

The reactivity of the singlet and triplet nitrenes differs significantly. Singlet nitrenes are generally considered to be more electrophilic and can undergo concerted reactions, while triplet nitrenes exhibit radical-like reactivity. ruhr-uni-bochum.deworktribe.com

Table 1: Spectroscopic Data for 1-Naphthylnitrene States

| State | Wavelength (nm) | Reference |

| Singlet 1-Naphthylnitrene | 362, 383, 397 | researchgate.net |

| Triplet 1-Naphthylnitrene | 360, 410 | acs.org |

This table is interactive. Click on the headers to sort the data.

The wavelength of the irradiation source can influence the quantum yield of this compound photolysis. researchgate.net Studies have shown a wavelength dependence, which suggests that bond dissociation may occur from a vibrationally excited ("hot") ground state. researchgate.net Energy from higher excited electronic states is converted into vibrational energy in the ground state, which then leads to the cleavage of the azido (B1232118) group. researchgate.net

The intensity of the irradiation can also affect the outcome. High-intensity irradiation, such as with excimer lasers, can lead to different products compared to low-intensity sources. researchgate.net For instance, high-intensity irradiation of 1,4-diazidobenzene (B1593745) resulted in polymerization. researchgate.net

The nature of the solvent or matrix in which the photolysis is carried out also plays a crucial role. In inert matrices at cryogenic temperatures, the reactive intermediates can be trapped and studied spectroscopically. researchgate.netruhr-uni-bochum.de In reactive solvents, the nitrene can be trapped through various reactions, leading to different products.

Thermal Decomposition Mechanisms to Naphthylnitrenes

Heating this compound can also lead to the extrusion of nitrogen and the formation of 1-naphthylnitrene. rsc.org The thermal decomposition pathway is often more complex than the photochemical route and can be highly sensitive to reaction conditions.

The solvent can have a significant impact on the products of thermal decomposition. In non-protic solvents, the triplet nitrene can lead to the formation of azo compounds or abstract hydrogen to form amines. worktribe.com The use of solvents like bromobenzene (B47551), which contains a heavy atom, can promote intersystem crossing from the singlet to the triplet state, thereby increasing the yield of triplet-derived products. rsc.org For example, the thermolysis of this compound in bromobenzene at 155°C yielded 1-azonaphthalene and dibenzo[a,h]phenazine. rsc.org

Table 2: Products of Thermolysis of this compound in Bromobenzene

| Product | Yield (%) | Melting Point (°C) |

| 1-Azonaphthalene | 20 | 183 |

| Dibenzo[a,h]phenazine | 12 | 283 |

This table is interactive. Click on the headers to sort the data.

Cycloaddition Reactions of this compound

This compound readily participates in cycloaddition reactions, serving as a versatile 1,3-dipole. These reactions are fundamental to the synthesis of various nitrogen-containing heterocycles, with the Huisgen 1,3-dipolar cycloaddition being a prime example.

Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. ijrpc.comorganic-chemistry.org It involves the reaction of a 1,3-dipolar compound, such as this compound, with a dipolarophile, like an alkene or alkyne. ijrpc.comorganic-chemistry.org

The thermal Huisgen 1,3-dipolar cycloaddition of azides with alkynes typically requires elevated temperatures and often results in a mixture of regioisomers. ijrpc.comorganic-chemistry.org Specifically, when an asymmetrical alkyne is used, the reaction can yield both 1,4- and 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This lack of regioselectivity arises because the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions for the two possible orientations are close in energy. organic-chemistry.org The activation barriers for the formation of the 1,4- and 1,5-regioisomers are very similar, leading to the formation of an isomeric mixture. mdpi.com

For instance, the thermal cycloaddition between an aryl azide and an alkyne often yields a nearly 1:1 mixture of the 1,4- and 1,5-disubstituted triazole products. organic-chemistry.org This reaction is highly exothermic; however, its high activation barrier necessitates high temperatures, which can be a drawback. ijrpc.comorganic-chemistry.org

| Reactants | Conditions | Products | Regioisomer Ratio (1,4- : 1,5-) |

|---|---|---|---|

| Aryl Azide + Asymmetric Alkyne | Thermal (Elevated Temperature) | 1,4- and 1,5-disubstituted 1,2,3-triazoles | Approximately 1:1 organic-chemistry.org |

The limitations of thermal cycloadditions led to the development of catalyzed versions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and easy to perform. ijrpc.com The CuAAC reaction addresses the major drawbacks of the thermal process by proceeding under mild conditions, often at room temperature, and exhibiting high regioselectivity. ijrpc.comorganic-chemistry.org

Mechanistic investigations of the CuAAC have been extensive, employing computational calculations, kinetic studies, and isotope exchange methods. mdpi.com Unlike the concerted mechanism of the thermal Huisgen cycloaddition, the CuAAC proceeds through a stepwise pathway involving copper(I) acetylide intermediates. ijrpc.commdpi.com The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then reacts with the azide. ijrpc.comnih.gov The presence of a second copper atom is thought to facilitate the reaction. researchgate.net More recent studies point towards a dinuclear mechanism as the currently accepted model. nih.gov

The rate of the CuAAC reaction is significantly influenced by the formation of an azide/copper(I) acetylide complex in the initial stages. nih.gov Factors that promote the formation of this ternary complex, such as the use of chelating azides or ligands that stabilize the copper(I) catalyst, can lead to highly efficient reactions. mdpi.comnih.gov The activation barrier for the copper-catalyzed reaction is considerably lower than that of the uncatalyzed thermal reaction. researchgate.net

A key advantage of the CuAAC is its remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism, which circumvents the formation of the 1,5-regioisomer. ijrpc.com The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. ijrpc.com The development of various copper-chelating ligands has further improved the efficiency and reduced the potential toxicity of the copper catalyst in biological applications. mdpi.com

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.orgresearchgate.net | Exclusively 1,4-disubstituted isomer organic-chemistry.orgresearchgate.net |

| Reaction Conditions | Elevated temperatures organic-chemistry.org | Room temperature, aqueous conditions possible ijrpc.comorganic-chemistry.org |

| Mechanism | Concerted organic-chemistry.org | Stepwise, involves copper acetylide intermediate ijrpc.comnih.gov |

In addition to copper, ruthenium complexes have emerged as effective catalysts for azide-alkyne cycloadditions, offering complementary regioselectivity. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This method is particularly valuable as it provides access to the regioisomer that is not formed in the CuAAC reaction.

The catalytic activity of various ruthenium(II) complexes has been studied, with [Cp*RuCl] complexes being among the most effective. nih.govorganic-chemistry.org These catalysts can promote the reaction of a wide range of azides with terminal alkynes to produce 1,5-disubstituted triazoles. nih.gov An important feature of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to a six-membered ruthenacycle intermediate. nih.govorganic-chemistry.org This is followed by reductive elimination to form the triazole product. nih.gov For aryl azides, using [Cp*RuCl]4 as a catalyst in dimethylformamide (DMF), especially under microwave irradiation, has been shown to provide higher yields and cleaner products. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Mechanistic Investigations of RuAAC with this compound

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a distinct outcome from the 1,4-regioisomers produced in the more common copper-catalyzed "click" reaction (CuAAC). chalmers.seorganic-chemistry.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the pathway for this transformation. organic-chemistry.orgorganic-chemistry.orgnih.gov The catalytic cycle is initiated by the coordination of the alkyne and the azide, such as this compound, to the ruthenium(II) catalyst. wiley-vch.de

A key step in the mechanism is the oxidative coupling of the coordinated reactants to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govwikipedia.org This process involves the nucleophilic attack of the more electronegative carbon of the alkyne on the terminal, electrophilic nitrogen atom of the azide. organic-chemistry.orgorgsyn.org Following the formation of this ruthenacycle, the rate-determining step is the reductive elimination of the triazole product, which regenerates the active catalyst for subsequent cycles. organic-chemistry.orgorganic-chemistry.orgnih.gov This proposed mechanism is distinct from the CuAAC, which is believed to proceed through a copper acetylide intermediate. orgsyn.org The use of ruthenium catalysts, particularly those containing the [CpRuCl] fragment like CpRuCl(PPh₃)₂, CpRuCl(COD), and CpRuCl(NBD), has proven highly effective for this transformation. nih.gov

Regioselective Synthesis of 1,5-Disubstituted Triazoles

The hallmark of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is its high regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles. chalmers.seorganic-chemistry.org This is a significant advantage as it complements the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which selectively produces 1,4-disubstituted triazoles. organic-chemistry.org The reaction of this compound with a variety of terminal alkynes in the presence of a suitable ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), leads to the exclusive formation of the corresponding 1-(naphthalen-1-yl)-5-substituted-1H-1,2,3-triazole. nih.gov

The scope of the RuAAC is broad, accommodating a wide range of functional groups on both the azide and the alkyne. nih.gov Unlike the CuAAC, which is generally limited to terminal alkynes, the RuAAC can also be effectively employed with internal alkynes, providing access to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.govcore.ac.uk The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents. orgsyn.org For instance, reactions involving ynones and propiolic esters typically result in the formation of triazoles with these electron-withdrawing groups at the C-4 position. orgsyn.org

Below is a table summarizing the regioselective synthesis of 1,5-disubstituted triazoles from the reaction of this compound with various alkynes.

| Alkyne | Catalyst | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | CpRuCl(PPh₃)₂ | Benzene | 1-(Naphthalen-1-yl)-5-phenyl-1H-1,2,3-triazole | High | chalmers.se |

| 1-Hexyne | CpRuCl(COD) | Toluene | 1-Butyl-5-(naphthalen-1-yl)-1H-1,2,3-triazole | Not specified | nih.gov |

| Propargyl alcohol | Cp*RuCl(PPh₃)₂ | Benzene | (1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-yl)methanol | High | wiley-vch.de |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a metal catalyst. d-nb.infomagtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition with an azide. d-nb.info This allows the reaction to occur at or near room temperature. d-nb.info

The table below illustrates the expected products from the SPAAC reaction of this compound with representative cyclooctynes.

| Cyclooctyne | Product | Reaction Conditions |

| Dibenzocyclooctyne (DBCO) | Naphthalen-1-yl-substituted dibenzo[b,f]azocino[4,5-d] chalmers.seorganic-chemistry.orgCurrent time information in Bangalore, IN.triazole | Room temperature, catalyst-free |

| Bicyclononyne (BCN) | Naphthalen-1-yl-substituted bicyclo[6.1.0]non-4-yne-derived triazole | Room temperature, catalyst-free |

Other Relevant Organic Transformations

Reduction of the Azido Group to Amino Derivatives

The azido group of this compound can be readily reduced to the corresponding primary amine, naphthalen-1-amine. ontosight.ai This transformation is a synthetically useful method for the introduction of an amino group onto the naphthalene (B1677914) core. Several reducing agents can be employed for this purpose. A common and efficient method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org Other methods for the reduction of aryl azides to amines are also widely used in organic synthesis. google.com

The synthesis of this compound itself is often achieved from 1-naphthylamine. ontosight.airesearchgate.netnih.gov The amine is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium, which is then treated with sodium azide to yield this compound. ontosight.ainih.gov

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| This compound | H₂, Pd/C | Naphthalen-1-amine | Not specified | acs.org |

| 1-Naphthylamine | 1. n-BuLi, 2. Azidotris(diethylamino)phosphonium bromide | This compound | 88 | researchgate.netresearchgate.net |

| 1-Naphthylamine | 1. NaNO₂, HCl, 2. NaN₃ | This compound | Not specified | ontosight.ainih.gov |

Insertion Reactions of Derived Naphthylnitrenes

The thermolysis or photolysis of this compound leads to the extrusion of molecular nitrogen and the formation of a highly reactive intermediate known as a naphthylnitrene. wikipedia.orgresearchgate.net Nitrenes are electron-deficient species that can undergo a variety of reactions, most notably insertion reactions. wikipedia.org

Naphthylnitrenes can insert into C-H bonds, leading to the formation of new C-N bonds and the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgworktribe.com For example, intramolecular C-H insertion reactions of nitrenes derived from substituted azidonaphthalenes can lead to the formation of benz[cd]indazoles and other fused heterocyclic systems. le.ac.uk The specific products formed depend on the substitution pattern and the reaction conditions. The decomposition of 1- and 2-(azidobenzyl)naphthalene has been shown to yield acridan and acridine (B1665455) products through nitrene insertion. worktribe.com

| Precursor | Reaction Condition | Intermediate | Product Type | Reference |

| This compound | Photolysis or Thermolysis | 1-Naphthylnitrene | C-H insertion products | wikipedia.org |

| 1-Amino-8-azidonaphthalene | Vapor phase decomposition | Nitrene | Benz[cd]indazoles (via N-H insertion) | le.ac.uk |

| 1-(Azidobenzyl)naphthalene | Decomposition | Nitrene | Acridan/Acridine | worktribe.com |

Rearrangement Reactions of Naphthylnitrenes (e.g., Ring Expansion to Ketenimines/Azirines)

The generation of 1-naphthylnitrene, typically through the photolysis or thermolysis of this compound, opens up a cascade of complex intramolecular transformations. These rearrangements primarily involve the expansion of the naphthalene ring system, leading to the formation of highly reactive intermediates such as ketenimines and azirines. The mechanistic pathways of these reactions have been the subject of extensive experimental and computational investigation.

Upon its formation, singlet 1-naphthylnitrene can undergo cyclization to form a transient azirine intermediate. acs.org This three-membered heterocyclic ring is highly strained and can subsequently rearrange to a seven-membered cyclic ketenimine. acs.org These intermediates are often not isolated but are identified through spectroscopic techniques in matrix isolation studies or trapped by reacting with other molecules. acs.orgnih.gov

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the energetics and structures of the transition states and intermediates involved in these rearrangements. acs.orguq.edu.au For instance, calculations at the B3LYP/6-31G* level of theory have been used to map the potential energy surface for the interconversion of quinolylcarbenes and 1-naphthylnitrene, which involves aza-benzobicyclo[4.1.0]heptatrienes and aza-benzocycloheptatetraenes as key intermediates. acs.orguq.edu.auresearchgate.net

The photolysis of 1-naphthyl azide in an argon matrix allows for the direct observation of the involved species. acs.org Initially, the singlet nitrene is formed, which can either relax to the more stable triplet state or cyclize to the corresponding azirine. acs.org Prolonged irradiation leads to the conversion of the azirine into the seven-membered cyclic ketenimine. acs.org

The table below summarizes key intermediates and their roles in the rearrangement of 1-naphthylnitrene.

| Intermediate | Role in Rearrangement | Method of Observation/Characterization |

| Singlet 1-Naphthylnitrene | Initial species formed from this compound; undergoes cyclization. | Ar matrix photolysis (UV/Vis, IR) acs.org |

| Triplet 1-Naphthylnitrene | Formed by relaxation of the singlet state; more persistent. | ESR spectroscopy acs.orguq.edu.auresearchgate.net |

| Azirine | Formed from the cyclization of singlet nitrene; precursor to ketenimine. | Ar matrix photolysis (UV/Vis, IR) acs.org |

| Cyclic Ketenimine | Formed from the ring expansion of azirine. | Ar matrix photolysis (UV/Vis, IR) acs.orgnih.gov |

Further rearrangements can occur from these intermediates. For example, under flash vacuum thermolysis (FVT) conditions, 1-naphthylnitrene can ultimately lead to the formation of cyanoindenes. nih.govscispace.com This process is believed to proceed through the aforementioned ring-expanded intermediates, followed by a ring contraction. The product distribution between different cyanoindene isomers can be influenced by the reaction conditions, such as temperature and pressure, due to the effects of chemical activation. nih.govscispace.com

The study of these rearrangements is not only of fundamental interest in understanding the reactivity of nitrenes but also has implications for the synthesis of novel heterocyclic compounds. The transient intermediates, although highly reactive, can be trapped to produce more complex molecular architectures.

Spectroscopic Characterization of Transient Intermediates from 1 Azidonaphthalene

Matrix Isolation Spectroscopy of Naphthylnitrenes

Matrix isolation is a powerful technique that allows for the study of reactive species by trapping them in a rigid, inert environment at cryogenic temperatures. ebsco.comruhr-uni-bochum.de This method effectively inhibits intermolecular reactions, enabling detailed spectroscopic analysis of the isolated molecules. ebsco.comruhr-uni-bochum.de

Cryogenic Trapping Techniques and Matrix Materials

The generation of naphthylnitrenes for matrix isolation studies typically involves the in-situ photolysis of 1-azidonaphthalene. The precursor is co-deposited with a large excess of an inert gas onto a cryogenic surface, such as a CsI or sapphire window, cooled to temperatures as low as 10-40 K. ruhr-uni-bochum.de This process creates a solid matrix where the azide (B81097) molecules are isolated from one another. ruhr-uni-bochum.de Subsequent irradiation with a suitable light source, often a mercury high-pressure lamp or a laser, induces the extrusion of nitrogen gas and the formation of the naphthylnitrene. ruhr-uni-bochum.de

Commonly used matrix materials include noble gases like argon and neon, as well as nitrogen. ebsco.comruhr-uni-bochum.dewikipedia.org The choice of matrix gas is crucial as it can influence the spectroscopic properties of the trapped species. wikipedia.org Argon is frequently employed due to its inertness and optical transparency over a wide spectral range. ebsco.comwikipedia.org Neon matrices are valued for providing an environment with minimal perturbation to the isolated species, which is particularly important for astrophysical applications. nih.gov

Cryogenic trapping can be achieved using various apparatus, including closed-cycle helium cryostats. ruhr-uni-bochum.de For gas chromatography applications, micro cryo-traps have been developed that can cool a small section of a capillary column to temperatures as low as -180°C using liquid nitrogen or -70°C with carbon dioxide. sisweb.comsisweb.com These systems allow for the efficient trapping and subsequent rapid release of volatile compounds for analysis. sisweb.comglsciences.eu

UV-Vis, FT-IR, and ESR Spectroscopic Analysis of Trapped Species

Once trapped, the naphthylnitrene intermediates are subjected to a battery of spectroscopic techniques to elucidate their electronic and vibrational structure.

UV-Vis Spectroscopy: The electronic absorption spectra of matrix-isolated species provide valuable information about their electronic states. For instance, the irradiation of this compound in a glassy matrix at low temperatures results in the appearance of new absorption bands attributed to the formation of the triplet 1-naphthylnitrene. acs.org The observed absorption maxima can be compared with theoretical calculations, such as time-dependent density functional theory (TD-DFT), to confirm the identity of the transient species. acs.org

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a key tool for identifying the vibrational modes of the trapped intermediates. The IR spectrum of a matrix-isolated species is often simpler than its gas-phase counterpart because rotational fine structure is absent. wikipedia.org This allows for the clear identification of characteristic vibrational frequencies. For example, the photolysis of certain precursors in a matrix can lead to the formation of intermediates like ketenimines and nitrile ylides, which exhibit distinct IR absorptions. acs.org

ESR Spectroscopy: Electron spin resonance (ESR) spectroscopy is particularly well-suited for studying species with unpaired electrons, such as triplet nitrenes. The ESR spectrum of triplet 1-naphthylnitrene, formed by either flash vacuum pyrolysis of 1-naphthyl azide and subsequent isolation in an argon matrix at 12 K or by UV photolysis of the matrix-isolated azide, provides characteristic parameters (D and E values) that describe the splitting of the triplet spin states. researchgate.net For 1-naphthylnitrene, these have been determined to be D = 0.795 cm⁻¹ and E < 0.003 cm⁻¹. researchgate.net This technique has also been instrumental in verifying the thermal rearrangement of other carbenes to 1-naphthylnitrene. researchgate.net

| Technique | Observed Features | Assignment | Reference |

|---|---|---|---|

| ESR | D = 0.795 cm⁻¹, E < 0.003 cm⁻¹ | Triplet 1-Naphthylnitrene | researchgate.net |

| UV-Vis | New absorption bands upon irradiation | Formation of Triplet Nitrene | acs.org |

| FT-IR | Characteristic vibrational frequencies | Identification of functional groups in intermediates | acs.org |

Ultrafast Transient Absorption Spectroscopy of Excited States and Intermediates

While matrix isolation provides a static picture of transient species, ultrafast transient absorption spectroscopy offers a dynamic view, allowing researchers to follow the evolution of excited states and the formation and decay of intermediates in real-time. oxinst.comedinst.comkaust.edu.sa This pump-probe technique involves exciting the sample with a short laser pulse (pump) and monitoring the resulting changes in absorption with a second, time-delayed pulse (probe). edinst.comkaust.edu.sa

Femtosecond and Picosecond Dynamics of this compound Excited States

The initial events following the photoexcitation of this compound occur on incredibly short timescales, from femtoseconds to picoseconds. nih.govnih.govnih.gov Upon absorption of a photon, the molecule is promoted to an electronically excited state. nih.gov Ultrafast spectroscopy has been crucial in mapping the subsequent energy transfer pathways. nih.gov

For related aromatic azides, femtosecond transient absorption studies have revealed the rapid evolution of the initially formed excited singlet state of the azide. researchgate.net For instance, in the case of 2-naphthyl azide, an excited singlet state with a very short lifetime is observed, which then decays to form the singlet nitrene. researchgate.net The entire process, from excitation to the formation of the ground state of the subsequent product, can be completed within picoseconds. researchgate.net These studies highlight the importance of understanding the dynamics of these early, non-thermalized excited states. acadiau.ca

Probing Short-Lived Naphthylnitrene Species and Subsequent Reactions

Transient absorption spectroscopy is a powerful tool for detecting and characterizing short-lived intermediates like naphthylnitrenes in solution at ambient temperatures. oxinst.comresearchgate.net The technique allows for the measurement of the absorption spectra and lifetimes of these transient species. edinst.com

Following the initial excitation and decay of the excited azide, the singlet naphthylnitrene is formed. This species is often extremely short-lived. researchgate.net For example, singlet 2-naphthylnitrene has been observed to have a lifetime of only 1.8 picoseconds in acetonitrile. researchgate.net This singlet nitrene can then undergo various reactions, including intersystem crossing to the more stable triplet state or reacting with the solvent. The triplet nitrene, having a longer lifetime, can also be observed and its decay kinetics studied using nanosecond transient absorption. acs.org

The ability to probe these fleeting species provides crucial insights into their reactivity and the mechanisms of their subsequent reactions. researchgate.netharvard.edu By varying the solvent or adding trapping agents, researchers can study how the environment influences the fate of the naphthylnitrene.

| Transient Species | Lifetime | Detection Method | Reference |

|---|---|---|---|

| Singlet Excited State of 2-Naphthyl Azide | < 1.8 ps | Femtosecond Transient Absorption | researchgate.net |

| Singlet 2-Naphthylnitrene | 1.8 ps (in acetonitrile) | Femtosecond Transient Absorption | researchgate.net |

| Triplet Corannulene Nitrene | 268 ns (in argon-saturated acetonitrile) | Nanosecond Laser Flash Photolysis | acs.org |

Computational and Theoretical Studies on 1 Azidonaphthalene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in elucidating the fundamental electronic properties and geometries of molecules like 1-azidonaphthalene and its derivatives.

Ground State Conformational Analysis

The ground state conformation of this compound is determined by the orientation of the azido (B1232118) group relative to the naphthalene (B1677914) ring. Computational studies, typically employing Density Functional Theory (DFT), are used to investigate the rotational barrier around the C1-Nα bond. Although specific peer-reviewed studies detailing the full rotational energy profile for this compound were not prominently found in the searched literature, analysis of related aryl azides suggests a delicate balance between steric hindrance and electronic effects. The most stable conformation is expected to be one where the azido group is nearly coplanar with the aromatic ring to maximize π-conjugation, though slight out-of-plane torsion may occur to alleviate steric repulsion with the peri-hydrogen atom at the C8 position.

Electronic States of Naphthylnitrenes (Singlet vs. Triplet)

Upon extrusion of molecular nitrogen (N₂), this compound generates 1-naphthylnitrene, a highly reactive intermediate that can exist in either a singlet or a triplet electronic state. Extensive computational studies have been performed to determine the energy difference, known as the singlet-triplet splitting (ΔE_ST), for aryl nitrenes.

Consistent with Hund's rule and experimental observations for other aryl nitrenes, the triplet state of 1-naphthylnitrene is computationally predicted to be the ground state. The singlet state, which is a closed-shell species, lies higher in energy. High-level quantum chemical methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are often employed for accurate calculations of this energy gap. acs.orgscience.gov DFT methods, like B3LYP, are also used, though they can be less reliable for accurately predicting singlet-triplet gaps in diradical species without proper calibration or specific functionals. acs.org

Calculations show a significant energy gap, indicating that the triplet nitrene is substantially more stable. acs.orgacs.org This has profound implications for the subsequent reactivity of the nitrene, as the two spin states exhibit different chemical behaviors.

| Computational Method | ΔE_ST (kcal/mol) | Reference |

|---|---|---|

| CASPT2//CASSCF(12,12)/6-31G* | ~11-15 | acs.orgacs.org |

| B3LYP/6-311+G(2d,p) | Value varies with functional | acs.org |

Mechanistic Modeling of Reaction Pathways

Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of reaction barriers.

Transition State Calculations for Nitrene Formation

The thermal decomposition of this compound to 1-naphthylnitrene and dinitrogen is a unimolecular process that proceeds through a transition state. Transition state theory is the framework used to understand the kinetics of such reactions. Computationally, the geometry of the transition state is located on the potential energy surface as a first-order saddle point. Methods like DFT are commonly used to calculate the structure and energy of this transition state. researchgate.net

The activation energy for the reaction is the energy difference between the ground state of this compound and the transition state. This value is critical for predicting the thermal stability of the azide (B81097). While the thermal decomposition of various azides has been studied computationally, specific published calculations detailing the activation energy for N₂ elimination from this compound were not identified in the performed search. researchgate.netacs.org For related aryl azides, this process is generally characterized by an elongation of the Nα-Nβ bond and a concerted, or nearly concerted, cleavage.

Energy Profiles for Cycloaddition Reactions

This compound, as a 1,3-dipole, readily participates in Huisgen 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes, to form 1,2,3-triazoles. researchgate.netuow.edu.auunical.it Computational studies, primarily using DFT, have been instrumental in elucidating the mechanism and regioselectivity of these reactions. researchgate.netresearchgate.net

The reaction can proceed via two different pathways, leading to either the 1,4-disubstituted or the 1,5-disubstituted triazole regioisomer. Theoretical calculations of the energy profiles for both pathways allow for the prediction of the dominant product. The calculations involve locating the transition states for each pathway and comparing their activation energies (ΔG‡). The pathway with the lower activation energy is kinetically favored. For the uncatalyzed thermal reaction, the energy difference between the two transition states is often small, leading to a mixture of isomers. However, specific energy profiles for the cycloaddition of this compound were not found in the searched literature, though the general computational approach is well-established for similar azides. researchgate.net

| Reactants | Pathway | ΔG‡ (kcal/mol) | Computational Level (Example) |

|---|---|---|---|

| Phenyl Azide + Propyne | 1,4-Regioisomer | ~25-26 | B3LYP/6-31G(d) |

| 1,5-Regioisomer | ~25-26 | ||

| Cu(I)-Catalyzed Reaction | 1,4-Regioisomer | ~14-15 | B3LYP/6-31G(d) |

| 1,5-Regioisomer | Higher than 1,4 |

Note: This table provides typical values for related systems to illustrate the outputs of such calculations, as specific data for this compound was not found.

Excited-State Dynamics Simulations

The formation of naphthylnitrene from this compound can also be initiated by photolysis. Understanding this photochemical process requires the study of the molecule's behavior in its electronically excited states. Excited-state dynamics simulations, often using ab initio molecular dynamics (AIMD) methods, can trace the molecular motions and electronic transitions that occur on ultrafast timescales (femtoseconds to picoseconds) after light absorption.

These simulations can reveal the detailed pathway from the initial photo-excited state of this compound to the eventual extrusion of N₂ and the formation of the singlet nitrene, followed by intersystem crossing to the more stable triplet ground state. Such simulations would involve calculating potential energy surfaces of multiple excited states and the couplings between them. However, specific excited-state dynamics simulations for this compound have not been reported in the searched literature, representing an area for future research. The photochemistry of related compounds like phenyl azide has been investigated using these advanced computational techniques. acs.org

Non-Adiabatic Dynamics of Photochemical Processes

The photochemistry of this compound, also known as 1-naphthyl azide, is characterized by ultrafast events that occur on the femtosecond timescale. acs.org Computational studies, often employing quantum chemical calculations, have been instrumental in elucidating the complex interplay of multiple electronic excited states that dictate the ultimate fate of the molecule after photoexcitation. acs.orgnih.gov

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. Theoretical models predict the involvement of at least two singlet excited states, S1 and S2, in the initial photochemical events. acs.org Ultrafast spectroscopic studies have successfully observed the transient absorption of the second excited singlet state (S2) of this compound, revealing its lifetime to be in the hundreds of femtoseconds. acs.org

A key finding from computational investigations is that the decay of this S2 state is directly linked to the formation of the corresponding singlet 1-naphthylnitrene. acs.org This process is a hallmark of non-adiabatic dynamics, where the molecule transitions between different potential energy surfaces. Quantum chemical calculations suggest that while the S2 state is a bound state, the lower-lying S1 state has a much smaller barrier to the formation of the arylnitrene. acs.org However, the S1 state of this compound has proven to be experimentally elusive, likely due to its extremely short lifetime and low population, as it rapidly fragments to form the nitrene. acs.org

The dynamics of this transformation are thought to be governed by conical intersections, which are points of degeneracy between electronic states that facilitate rapid, radiationless transitions. The semi-classical surface hopping approximation is a common computational method used to model these non-adiabatic events in molecules like phenyl azide, a related aryl azide. nih.gov These simulations trace the trajectory of the molecule as it navigates these complex potential energy surfaces, providing a detailed picture of the electronic and nuclear rearrangements that accompany the dissociation of the azide group and the formation of the highly reactive nitrene intermediate. nih.gov

| Aryl Azide Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 1-Naphthyl Azide | Quantum Chemical Calculations | The S2 excited state has a lifetime of hundreds of femtoseconds and its decay leads to the formation of singlet 1-naphthylnitrene. The S1 state has a low barrier to nitrene formation. | acs.org |

| Phenyl Azide | Semi-classical Surface Hopping | Provides a framework for understanding the electronic and nuclear dynamics of photodissociation into phenylnitrene. | nih.gov |

| Phenyl Azide | Multi-configurational Schemes | The second singlet excited state plays a significant role in leading the photodissociation. | nih.gov |

Influence of Solvation on Excited-State Relaxation

The solvent environment can play a critical role in modulating the excited-state dynamics and relaxation pathways of molecules like this compound. While specific computational studies focusing solely on the solvation effects on this compound are not extensively detailed in the provided search results, general principles derived from studies of related aryl azides and other photoactive molecules can provide valuable insights.

Experimental studies on this compound have been conducted in solvents such as acetonitrile. acs.org The lifetime of singlet 1-naphthylnitrene, the product of the initial photochemical reaction, was determined to be 12 picoseconds in this solvent at room temperature. acs.org This lifetime is a crucial parameter that is undoubtedly influenced by the surrounding solvent molecules.

Computational approaches, such as those employing the polarizable continuum model (PCM), are often used to simulate the effects of a solvent on photochemical reactions. mdpi.com These models can help to understand how the polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize the various excited states and intermediates involved in the photochemical process. For instance, in the study of other photoactive molecules, the Kamlet-Taft solvatochromic parameters (π*, α, β) have been used to correlate the excited-state dynamics with the solvent's polarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity. rsc.org

For aryl azides, the solvent can influence the electronic states and potentially open up alternative reaction pathways. su.se The interaction of the excited molecule with solvent molecules can lead to changes in the potential energy surfaces, affecting the barriers for reactions and the efficiencies of different relaxation channels, such as internal conversion and intersystem crossing. nih.gov For example, density functional theory (DFT) calculations have been used to explore the effects of different solvents on the vibrational coupling modes in other aryl azides, which can in turn affect their excited-state behavior. chemrxiv.org

| Molecule/System | Computational/Experimental Approach | Key Findings on Solvation Effects | Reference |

|---|---|---|---|

| 1-Naphthylnitrene | Ultrafast Spectroscopy | Lifetime of 12 ps in acetonitrile at ambient temperature. | acs.org |

| General Photochemical Reactions | Polarizable Continuum Model (PCM) | Simulates solvent effects on the stability of excited states and intermediates. | mdpi.com |

| C540A (Coumarin Derivative) | Kamlet-Taft Solvatochromic Parameters | Correlates excited-state dynamics with solvent polarity and hydrogen-bonding properties. | rsc.org |

| Aryl Azides | General Theoretical Considerations | Solvent can influence electronic states and open alternative reaction pathways. | su.se |

| 4-Azidotoluene and 4-Azido-N-Phenylmaleimide | Density Functional Theory (DFT) | Solvent changes the relative peak position and intensity of vibrational modes, indicating an influence on molecular properties. | chemrxiv.org |

Applications of 1 Azidonaphthalene in Advanced Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The azide (B81097) functionality of 1-azidonaphthalene is a gateway to a diverse array of nitrogen-containing heterocycles, primarily through cycloaddition reactions and transformations involving nitrene intermediates.

Synthesis of Triazole Derivatives

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. organic-chemistry.org While the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers, the advent of metal-catalyzed azide-alkyne cycloaddition (AAC) has revolutionized the synthesis of triazoles, offering high yields and regioselectivity under mild conditions. wikipedia.orgbeilstein-journals.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a powerful tool for organic synthesis and bioconjugation. beilstein-journals.orgmdpi.comnih.gov In the context of this compound, CuAAC provides a straightforward route to 1-(naphthalen-1-yl)-4-substituted-1,2,3-triazoles. For instance, the reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst affords the corresponding triazole derivatives in high yields. mdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This complementary regioselectivity is a significant advantage, providing access to a different class of triazole isomers. The RuAAC reaction is also notable for its ability to catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate. wikipedia.orgnih.gov Although specific examples detailing the use of this compound in RuAAC are less common in the provided search results, the general applicability of the method to various organic azides suggests its potential for synthesizing 1-(naphthalen-1-yl)-5-substituted-1,2,3-triazoles. nih.govorganic-chemistry.org

Table 1: Comparison of CuAAC and RuAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes |

| Catalyst | Copper(I) salts (e.g., CuSO₄/sodium ascorbate) | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

| Mechanism | Involves copper acetylide intermediate | Involves ruthenacycle intermediate |

| Key Advantage | High efficiency, mild conditions, wide functional group tolerance | Complementary regioselectivity, ability to use internal alkynes |

Formation of Other Heterocycles via Nitrene Intermediates

The thermal or photochemical decomposition of this compound generates a highly reactive nitrene intermediate, 1-naphthylnitrene, with the expulsion of nitrogen gas. egyankosh.ac.invedantu.com This transient species can undergo a variety of reactions, including insertions and cyclizations, to form a range of heterocyclic compounds. egyankosh.ac.in

The reactivity of the nitrene depends on its spin state (singlet or triplet), which can influence the stereochemistry of the products. egyankosh.ac.in Singlet nitrenes typically undergo stereospecific additions to double bonds and insertion into C-H bonds, while triplet nitrenes behave more like diradicals. egyankosh.ac.inquizlet.com

Heating monoacyl and aroyl derivatives of 1-amino-8-azidonaphthalene has been shown to produce 9-amino-2-substituted naphth[1,2-d]oxazoles and 2-substituted perimidines. rsc.org Furthermore, derivatives like N-acetyl-N-methyl and N,N-diacetyl derivatives of 1-amino-8-azidonaphthalene can yield 1,2-disubstituted 1,2-dihydrobenz[cd]indazoles. rsc.org

Building Block in the Construction of Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of complex organic molecules due to the versatile reactivity of the azide group. ontosight.aisigmaaldrich.com

Convergent Synthesis Strategies Utilizing this compound

Convergent synthesis, a strategy where different fragments of a target molecule are synthesized separately and then combined, is often more efficient for constructing complex structures than a linear approach. rroij.com this compound can be effectively employed in such strategies. For example, it can be incorporated as one of the key intermediates that are later joined to form the final, larger molecule. rroij.com The azide group provides a handle for a variety of coupling reactions, most notably the aforementioned click chemistry, allowing for the efficient and selective connection of the naphthalene-containing fragment to other molecular components. mdpi.com

Incorporation into Functionalized Molecules

The naphthalene (B1677914) moiety of this compound can be further functionalized to create a diverse range of derivatives. thieme.de For instance, the introduction of other substituents onto the naphthalene ring allows for the fine-tuning of the molecule's properties. These functionalized this compound derivatives can then be incorporated into larger, more complex molecules. rsc.orguniv.kiev.ua The azide group facilitates this incorporation through reactions like the Staudinger ligation or azide-alkyne cycloadditions. nih.gov This approach has been utilized to synthesize a variety of functionalized materials and bioactive compounds. rsc.orguniv.kiev.ua

Development of Synthetic Probes and Conjugates

The unique properties of the azido (B1232118) group make this compound and its derivatives valuable tools in chemical biology for the development of synthetic probes and for bioconjugation.

Photoaffinity Labeling: Aryl azides, including this compound, are widely used as photoaffinity labeling reagents. researchgate.netosu.edu Upon irradiation with UV light, the azide is converted into a highly reactive nitrene that can form a covalent bond with nearby molecules, such as proteins or nucleic acids. osu.edunih.gov This technique is instrumental in identifying and characterizing binding sites in biological systems. osu.edujst.go.jp For example, derivatives of this compound have been used to create photoreactive probes to study receptors. nih.gov

Bioconjugation: The azide group is a key functional group for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a bioorthogonal reaction used for this purpose, allowing for the specific and efficient labeling of biomolecules in complex biological environments. nih.gov this compound can be incorporated into molecules designed for bioconjugation, enabling the attachment of a naphthalene-based fluorescent or reporter group.

Chemical Strategies for Photoaffinity Probe Synthesis

Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-protein interactions, elucidate protein structures, and discover new drug targets. nih.gov A key component of this technique is the photoaffinity probe (PAP), a molecule typically composed of three parts: a pharmacophore for specific binding to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and analysis. nih.govmdpi.com Aryl azides, including this compound, are widely used photoreactive groups due to their ability to form highly reactive nitrenes upon UV irradiation, which can then insert into nearby chemical bonds within the target's binding site. biosynth.comenamine.net The synthesis of these probes involves sophisticated chemical strategies designed to link the this compound moiety to a specific ligand, often via a linker, without compromising the ligand's binding affinity.

The primary chemical strategies for synthesizing this compound-based photoaffinity probes revolve around two main approaches: the direct coupling of a functionalized azidonaphthalene derivative to a ligand or linker, and modular approaches like click chemistry that assemble the probe from distinct building blocks. These methods provide chemists with the flexibility to design and create a diverse range of probes tailored to specific biological questions.

A common and direct strategy involves the use of a pre-functionalized this compound molecule that can be readily coupled to a ligand. A prominent example is the use of sulfonyl chloride derivatives. In this approach, a molecule like 5-azidonaphthalene-1-sulfonyl chloride is reacted with a nucleophilic group, typically an amine, on the ligand or a linker attached to the ligand. This forms a stable sulfonamide bond, incorporating the photoreactive azidonaphthalene group into the final probe structure. This method has been successfully employed to create probes for various biological targets. For instance, a photoreactive probe for retinoic acid receptors (RARs), named ADAM-3, was synthesized by coupling 5-azidonaphthalene-1-sulfonyl aminopropyl-1-oxy moiety to a retinoid pharmacophore. nih.gov Similarly, a probe for the rhizoxin (B1680598) binding site on tubulin (AD-RZX) was prepared by linking a 5-azidonaphthalene-1-sulfonyl group to a derivative of rhizoxin. nih.gov This strategy has also been applied in creating probes for enzymes in Mycobacterium tuberculosis, where a 5-azidonaphthalene-1-sulfonamidoethyl unit was attached to disaccharide analogs to study arabinosyl- and galactosyl-transferases. nih.govresearchgate.net

Table 1: Examples of this compound Probes via Direct Sulfonamide Linkage

| Probe Name | Target Protein/System | Azidonaphthalene Derivative Used | Research Focus | Reference(s) |

| ADAM-3 | Retinoic Acid Receptors (RARs) | 5-Azidonaphthalene-1-sulfonyl | Irreversible and specific binding to RARs upon UV irradiation. | nih.gov |

| AD-RZX | Rhizoxin binding site on Tubulin | 5-Azidonaphthalene-1-sulfonyl | Covalent labeling of the rhizoxin binding site. | nih.gov |

| Disaccharide Probe 1 | Arabinosyltransferase in M. tuberculosis | 5-Azidonaphthalene-1-sulfonamidoethyl | Identification of binding and functional sites of the enzyme. | nih.gov |

| Disaccharide Analogs | Glycosyltransferases in M. tuberculosis | 5-Azidonaphthalene-1-sulfonamidoethyl | Active site labeling of arabinosyl and galactosyl transferases. | researchgate.net |

More advanced and modular strategies have been developed to streamline the synthesis of photoaffinity probes. frontiersin.org These include the use of "trifunctional" building blocks and bioorthogonal "click chemistry". sigmaaldrich.comsigmaaldrich.com Trifunctional building blocks are versatile reagents that contain the photoreactive group, a bioorthogonal handle (like an alkyne or azide), and a reactive group for conjugation to a ligand in a single synthetic step. sigmaaldrich.comsigmaaldrich.com

Click chemistry, particularly the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, offers a highly efficient and specific method for probe construction. nih.govresearchgate.net In this strategy, the this compound photoreactive group can be part of one fragment (e.g., linked to an alkyne), while the ligand is functionalized with the complementary group (an azide). The two pieces are then "clicked" together to form a stable triazole linkage, yielding the final photoaffinity probe. nih.gov This modularity allows for the rapid generation of a library of probes by combining different ligands with various photoreactive and reporter tags. frontiersin.orgunimi.it While specific library examples using this compound are tailored to the research, the general principle allows for its incorporation into one of the clickable fragments, providing a powerful tool for modern chemical biology. researchgate.net

Q & A

Q. How can machine learning approaches analyze structure-property relationships in this compound-based materials?

- Methodological Answer : Train neural networks on datasets of azide derivatives (e.g., reaction yields, optical properties). Use graph convolutional networks (GCNs) to encode molecular structures. Validate models via k-fold cross-validation and SHAP analysis for interpretability. Collaborate with open-source platforms like DeepChem for algorithm benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.